molecular formula C23H35N3O4S2 B1501370 Dansyl-DL-methionine cyclohexylammonium salt CAS No. 42808-13-9

Dansyl-DL-methionine cyclohexylammonium salt

Cat. No.: B1501370
CAS No.: 42808-13-9
M. Wt: 481.7 g/mol
InChI Key: JVYRCTROPFAGGR-UHFFFAOYSA-N
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Description

Dansyl-DL-methionine cyclohexylammonium salt is a chemical compound with the molecular formula C17H22N2O4S2 · C6H13N. It is a derivative of methionine, an essential amino acid, conjugated with dansyl, a fluorescent dye, and cyclohexylammonium, a cationic group. This compound is widely used in scientific research due to its fluorescent properties and its ability to label and track biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dansyl-DL-methionine cyclohexylammonium salt typically involves the following steps:

  • Dansylation: Methionine is reacted with dansyl chloride in the presence of a base (e.g., triethylamine) to form dansylated methionine.

  • Cyclohexylammonium Formation: The dansylated methionine is then treated with cyclohexylamine to form the cyclohexylammonium salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques. The process may also include quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Dansyl-DL-methionine cyclohexylammonium salt can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the dansyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to remove the dansyl group or modify its structure.

  • Substitution: The amino group in the cyclohexylammonium part can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Dansyl-DL-methionine sulfoxide or sulfone.

  • Reduction: Reduced dansylated methionine or modified cyclohexylammonium derivatives.

  • Substitution: Substituted cyclohexylammonium derivatives.

Scientific Research Applications

Dansyl-DL-methionine cyclohexylammonium salt is extensively used in various fields of scientific research:

  • Chemistry: It serves as a fluorescent probe for studying chemical reactions and molecular interactions.

  • Biology: The compound is used to label and track proteins, peptides, and other biomolecules in biological systems.

  • Medicine: It is employed in drug discovery and development for imaging and diagnostic purposes.

  • Industry: The compound is used in the development of fluorescent sensors and assays for industrial applications.

Mechanism of Action

The mechanism by which Dansyl-DL-methionine cyclohexylammonium salt exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The dansyl group interacts with nucleophilic sites on biomolecules, while the cyclohexylammonium group enhances solubility and cellular uptake.

  • Pathways Involved: The compound is involved in fluorescence-based assays, where its fluorescence properties are utilized to detect and quantify biological targets.

Comparison with Similar Compounds

Dansyl-DL-methionine cyclohexylammonium salt is unique due to its combination of a fluorescent dye and a cationic group, which enhances its utility in biological and chemical research. Similar compounds include:

  • Dansyl-L-alanine cyclohexylammonium salt: Similar structure but with alanine instead of methionine.

  • Dansylated amino acids: Various amino acids conjugated with dansyl groups for different research applications.

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Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2.C6H13N/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3;7-6-4-2-1-3-5-6/h4-9,14,18H,10-11H2,1-3H3,(H,20,21);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYRCTROPFAGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676301
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42808-13-9
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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